molecular formula C27H25N3OS B2561127 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 1207022-76-1

2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No.: B2561127
CAS No.: 1207022-76-1
M. Wt: 439.58
InChI Key: YIXBCOGOWSUYPU-UHFFFAOYSA-N
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Description

This compound features a benzyl-substituted imidazole core linked via a thioether group to an indolin-1-yl ethanone moiety. Its synthesis likely involves multi-step functionalization of imidazole precursors, as seen in related compounds .

Properties

IUPAC Name

2-[1-benzyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3OS/c1-20-11-13-23(14-12-20)25-17-28-27(30(25)18-21-7-3-2-4-8-21)32-19-26(31)29-16-15-22-9-5-6-10-24(22)29/h2-14,17H,15-16,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXBCOGOWSUYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a novel chemical entity with potential therapeutic applications. This article discusses its biological activity, focusing on its synthesis, mechanisms of action, and pharmacological profiles based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H27N3OSC_{24}H_{27}N_{3}OS, with a molecular weight of 405.6 g/mol. The structure includes an imidazole ring, a thioether linkage, and an indole moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC24H27N3OS
Molecular Weight405.6 g/mol
CAS Number1207026-15-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazole ring and subsequent functionalization to introduce the indole and thioether components. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate that it exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

  • Cell Viability Assays : The compound was tested using MTT assays, showing IC50 values in the micromolar range against several cancer cell lines.
  • Mechanism of Action : Preliminary data suggest that it may induce apoptosis through the activation of caspase pathways.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression:

  • Aldosterone Synthase (CYP11B2) : In silico studies indicate that it may act as a selective inhibitor of CYP11B2, which is implicated in various cardiovascular diseases and cancer.
    • Binding Affinity : Molecular docking studies suggest strong binding interactions with the enzyme's active site, leading to potential therapeutic applications in managing hypertension and related disorders.

Study 1: Anticancer Evaluation

In a recent study published in Heliyon, researchers synthesized a series of imidazole derivatives, including our compound, and evaluated their anticancer activities. The study found that compounds with similar structural features exhibited enhanced cytotoxicity compared to standard chemotherapeutics .

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of various imidazole derivatives, including our target compound. It was found that certain modifications in the structure led to improved selectivity and potency against aldosterone synthase, providing insights into designing more effective inhibitors .

Chemical Reactions Analysis

Thioether Cleavage

The sulfur atom in the thioether linkage may undergo oxidation or hydrolysis under harsh conditions:

  • Oxidation : Potential conversion to sulfoxide or sulfone using oxidizing agents (e.g., hydrogen peroxide).

  • Hydrolysis : Acidic or basic conditions could lead to cleavage, forming disulfides or thiol derivatives.

Amide Hydrolysis

The ethanone group may react in:

  • Basic conditions : Hydrolysis to carboxylic acid via nucleophilic attack.

  • Acidic conditions : Potential rearrangement or decarboxylation.

Imidazole Ring Reactivity

The imidazole ring may participate in:

  • Electrophilic substitution : Directed by the benzyl and p-tolyl substituents.

  • Metal coordination : Interaction with transition metals for catalytic applications.

Cross-Coupling Reactions

The indolin-1-yl moiety may enable:

  • Palladium-catalyzed couplings : Formation of new carbon-heteroatom bonds.

Stability and Reactivity

Property Behavior Relevant Conditions
Thermal stability Moderate stabilityDegradation at high temperatures (>200°C)
Oxidative stability Susceptible to oxidationStrong oxidants (e.g., KMnO₄)
Hydrolytic stability Limited stabilityAcidic/basic solutions, prolonged exposure

Biological Implications

The compound’s structural features suggest potential biological activity:

  • Imidazole ring : Known for hydrogen bonding and π–π interactions with enzymes/receptors.

  • Indolinyl group : Often associated with kinase inhibition and anticancer activity .

  • Thioether linkage : May contribute to redox-sensitive interactions or sulfur-based catalysis.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Imidazole-Based Derivatives

(a) 1-Benzyl-2-(Methylthio)-imidazole-5-ketone ()
  • Structure: Lacks the indolin-1-yl ethanone and p-tolyl groups but shares the benzyl-imidazole-thioether backbone.
  • Function: Serves as an intermediate in L-histidine synthesis. The methylthio group is less sterically hindered than the target compound’s indolinyl ethanone, suggesting divergent reactivity .
(b) S1P-S1PR1 Inhibitors ()
  • Example: (E)-1-(4-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone Oxime (LX2931).
  • Comparison : Contains an imidazole ring but replaces the benzyl and p-tolyl groups with a tetrahydroxybutyl chain. Demonstrates anti-inflammatory activity via lymphocyte sequestration, highlighting the role of imidazole substituents in modulating immune responses .
(c) 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-Bromobenzoate ()
  • Structure : Nitroimidazole ester derivative of metronidazole.
  • Contrast : The bromobenzoate ester and nitro group differ from the target’s thioether-indolinyl system. Its antibiotic activity suggests imidazole derivatives’ versatility in targeting diverse biological pathways .

Ethanone-Linked Heterocycles

(a) 1-(1-Aryl-1H-Tetrazol-5-yl)-2-(Piperidin-1-yl)ethanone ()
  • Structure: Tetrazole replaces imidazole; ethanone links to piperidine instead of indoline.
(b) 3-(2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl)-3-hydroxy-1-phenyl-indolin-2-one ()
  • Structure : Combines imidazolone and indolin-2-one moieties.
  • Comparison : The fused imidazolone-indoline system contrasts with the target’s thioether-linked imidazole and indoline. Such structural variations could influence solubility and target binding .

Thioether-Containing Compounds

(a) 2-(1H-Indol-3-ylthio)-5-(difluoromethoxy)-1H-benzo[d]imidazole ()
  • Structure : Benzimidazole with indolylthio and difluoromethoxy groups.

Tabulated Comparison of Key Compounds

Compound Name / Reference Core Structure Key Substituents Notable Bioactivity
Target Compound Imidazole Benzyl, p-tolyl, thioether, indolinyl ethanone Hypothesized: Anticancer/anti-inflammatory
1-Benzyl-2-(methylthio)-imidazole-5-ketone Imidazole Benzyl, methylthio Intermediate in L-histidine synthesis
LX2931 Imidazole Tetrahydroxybutyl, oxime S1PR1 inhibitor, anti-inflammatory
2-Bromobenzoate metronidazole derivative Nitroimidazole Bromobenzoate ester Antibiotic
2-(Indol-3-ylthio)-benzimidazole Benzimidazole Indolylthio, difluoromethoxy Anticancer (hypothetical)

Q & A

Q. What are the established synthetic routes for preparing 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone?

A common approach involves nucleophilic substitution at the thioether position. For example, reacting a chlorinated ethanone precursor (e.g., 1-(indolin-1-yl)-2-chloroethanone) with a thiol-containing imidazole derivative (e.g., 1-benzyl-5-(p-tolyl)-1H-imidazole-2-thiol) in the presence of a base like potassium carbonate. This method, adapted from similar ethanone syntheses, typically uses polar aprotic solvents (e.g., dioxane) under reflux (16–24 hours) . Microwave-assisted synthesis (30–60 seconds) may enhance reaction efficiency, as demonstrated for analogous imidazole-indole hybrids .

Q. How can the structure of this compound be validated post-synthesis?

Key techniques include:

  • Single-crystal X-ray diffraction (SCXRD): Software like SHELXL or OLEX2 is used for refinement, leveraging crystallographic data (e.g., R-factor < 0.05) to confirm bond lengths and angles .
  • Spectroscopy:
  • 1H/13C NMR: Peaks for the benzyl (δ ~4.5–5.0 ppm, -CH2-), p-tolyl (δ ~2.3 ppm, -CH3), and indoline moieties (δ ~6.5–7.5 ppm, aromatic protons) are diagnostic .
  • IR: Stretching vibrations for C=O (~1735 cm⁻¹) and C-S-C (~1030 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the synthesis of substituted imidazole-thioether derivatives?

Regioselectivity in imidazole functionalization can be controlled by:

  • Protecting groups: Temporarily blocking reactive sites (e.g., indoline nitrogen) to direct substitution to the imidazole-2-thiol position.
  • Metal-mediated coupling: Palladium catalysts for C-S bond formation, minimizing side reactions.
  • Mechanistic studies: Monitoring reaction intermediates via LC-MS or in situ NMR to optimize conditions. highlights the use of TDAE methodology to achieve selective alkylation of imidazole derivatives .

Q. How can conflicting NMR or crystallographic data be resolved during structural analysis?

Contradictions may arise from dynamic processes (e.g., tautomerism) or crystallographic disorder. Mitigation strategies include:

  • Variable-temperature NMR: To identify exchange broadening or shifting peaks caused by conformational flexibility.
  • High-resolution crystallography: Collecting data at low temperatures (e.g., 90 K) to reduce thermal motion artifacts .
  • Computational modeling: DFT calculations (e.g., Gaussian) to predict stable conformers and compare with experimental data .

Q. What are the redox stability profiles of this compound under experimental conditions?

The thioether and imidazole moieties are susceptible to oxidation. Stability assays should include:

  • Oxidative stress tests: Exposure to H2O2 or m-CPBA to assess formation of sulfoxide/sulfone derivatives .
  • pH-dependent studies: The indoline nitrogen may protonate in acidic conditions, altering solubility and reactivity.
  • Accelerated degradation studies: HPLC monitoring under heat/light to identify degradation pathways .

Methodological Considerations

Q. Table 1: Representative Analytical Data for Analogous Compounds

PropertyExample DataSource
X-ray Crystallography R-factor = 0.043, mean C-C = 0.003 Å
NMR Chemical Shifts Indoline H: δ 7.21–7.67 ppm
IR Peaks C=O: 1735 cm⁻¹, C-S-C: 1030 cm⁻¹

Q. Key Software Tools

  • Structure solution: SHELXL , OLEX2
  • Spectral analysis: MestReNova (NMR), Mercury (crystallography)

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